Glycerides, C8-12
CAS No.: 123465-33-8
Cat. No.: VC0218936
Molecular Formula: C13H25ClN4O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123465-33-8 |
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Molecular Formula | C13H25ClN4O4 |
Molecular Weight | 0 |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
Glycerides, C8-12, are triesters formed through the esterification of glycerol with caprylic (C8), capric (C10), and lauric (C12) acids . The general molecular formula for these triglycerides is , where varies depending on the fatty acid composition. For instance, a triglyceride containing three caprylic acid chains (C8) has the formula , while a mixed C8-C12 triglyceride may exhibit variable stoichiometry .
Table 1: Physicochemical Properties of Glycerides, C8-12
Property | Value | Source |
---|---|---|
Density | 1.0 ± 0.1 g/cm³ | |
Boiling Point | 456.0 ± 12.0 °C | |
Flash Point | 142.6 ± 13.1 °C | |
Molecular Weight | ~372.54 g/mol (C8-C10 blends) |
The shorter carbon chains of C8-12 glycerides confer lower viscosity and higher solubility in nonpolar solvents compared to long-chain triglycerides (LCTs) . This structural attribute enhances their bioavailability and metabolic efficiency, as medium-chain fatty acids bypass lymphatic absorption and undergo rapid hepatic β-oxidation .
Synthesis and Industrial Production
Production Methods
C8-12 glycerides are typically synthesized via transesterification or direct esterification:
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Transesterification: Glycerol reacts with methyl esters of C8-C12 fatty acids in the presence of alkaline catalysts, yielding triglycerides and methanol as a byproduct .
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Direct Esterification: Fatty acids (C8-C12) are esterified with glycerol under acidic conditions, requiring precise temperature control (120–180°C) to prevent thermal degradation .
Industrial-scale production often employs enzymatic catalysis using lipases, which improves selectivity and reduces energy consumption . Post-synthesis purification involves molecular distillation to isolate triglycerides from mono- and diglycerides .
Regulatory Compliance
In the European Union, C8-12 acid triglycerides are regulated under the Cosmetic Ingredient Review (CIR) framework, which certifies their safety for topical use . The U.S. Food and Drug Administration (FDA) recognizes Caprylic/Capric Triglyceride as Generally Recognized as Safe (GRAS) for use in food additives and pharmaceutical excipients .
Functional Applications
Cosmetic Formulations
C8-12 glycerides serve three primary functions in skincare products :
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Skin Conditioning: They enhance epidermal hydration by forming an occlusive barrier, reducing transepidermal water loss.
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Solvent Capacity: Their lipophilic nature facilitates the dissolution of active ingredients like retinoids and vitamins.
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Viscosity Modulation: Blends of C8-C12 triglycerides adjust product rheology, improving spreadability in creams and serums.
Nutritional and Pharmaceutical Uses
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Enteral Nutrition: C8-C12 MCTs are incorporated into medical foods for patients with malabsorption syndromes due to their rapid digestion and ketogenic potential .
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Drug Delivery: These triglycerides act as penetration enhancers in transdermal formulations and stabilize poorly water-soluble APIs in oral suspensions .
Table 2: Comparative Benefits of C8, C10, and C12 MCTs
MCT Type | Key Properties | Applications |
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C8 | Rapid ketogenesis, antibacterial activity | Energy supplements, antiseptics |
C10 | Antifungal, immunomodulatory | Functional foods, topical creams |
C12 | Antimicrobial, sustained energy release | Food preservatives, infant formula |
Emerging Research and Clinical Insights
Antimicrobial Efficacy
In vitro studies demonstrate that caprylic acid (C8) exhibits potent bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (w/v) . Synergistic effects with C10 and C12 glycerides are under exploration for topical antiseptic formulations.
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